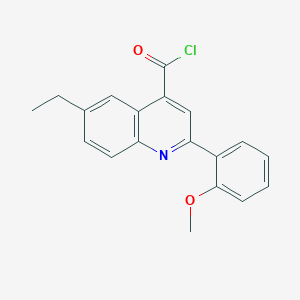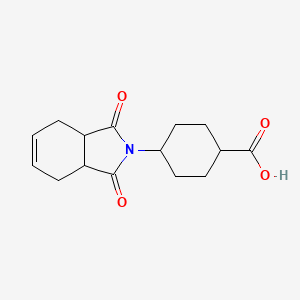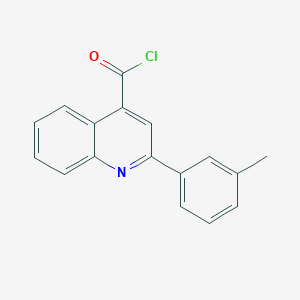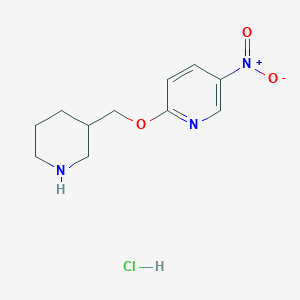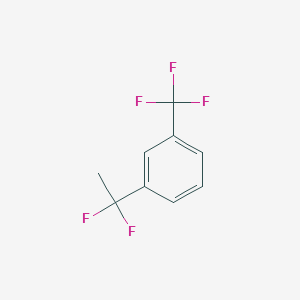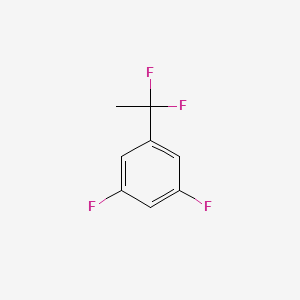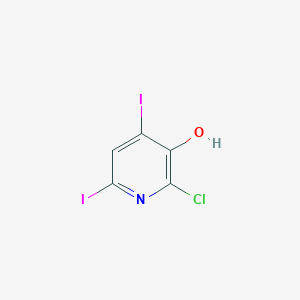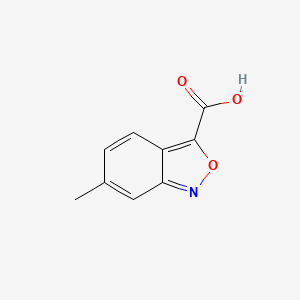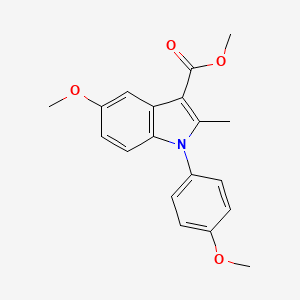
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
This compound is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry due to its versatility . It contains methoxy groups and a carboxylate group, which may influence its reactivity and potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives are often synthesized through reactions such as Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with aryl azides and substituted nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of methoxy groups could impact its solubility, while the carboxylate group could influence its acidity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Indole Derivatives Synthesis
A study by Modi et al. (2003) describes the synthesis of indole-2-acetic acid methyl esters, including methyl 5-methoxyindole-2-acetate, through a series of acylation, annulation, and cyclization reactions. This work highlights the compound's role as an intermediate in organic synthesis, demonstrating its utility in constructing complex heterocyclic structures (Modi, Oglesby, & Archer, 2003).
Spectroscopic Analysis
Almutairi et al. (2017) conducted comprehensive spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate to explore its electronic nature, bonding structures, and reactivity. Their findings provide valuable insights into the molecular characteristics and potential applications of this compound in developing biologically active molecules (Almutairi et al., 2017).
Therapeutic Potential
Novel Compounds Synthesis
Research on synthesizing novel indole-benzimidazole derivatives by Wang et al. (2016) involves using 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives are synthesized for potential applications in medicinal chemistry, showcasing the versatility of indole derivatives in drug development (Wang et al., 2016).
Anti-inflammatory Applications
Dendrinou-Samara et al. (1998) investigated complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including a compound structurally similar to methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate. Their study demonstrates the potential of indole derivatives in enhancing the efficacy and properties of anti-inflammatory medications (Dendrinou-Samara et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSSPKBJMCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



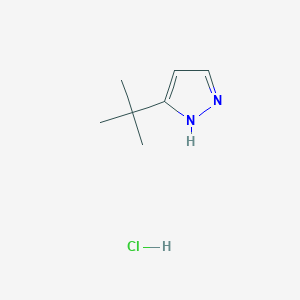
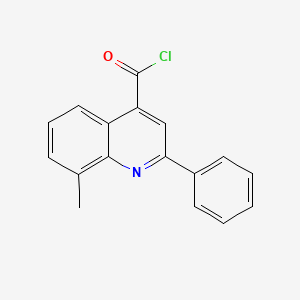
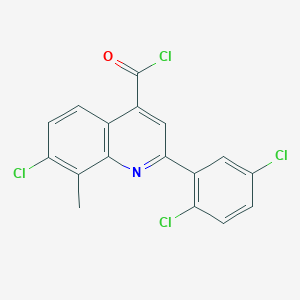
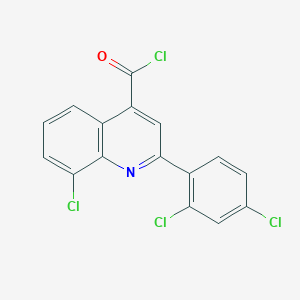
![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)
